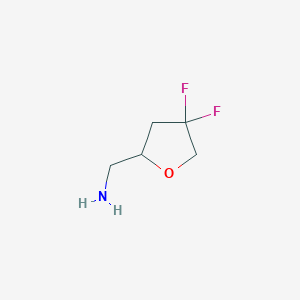
(4,4-Difluorooxolan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methanamine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine involves a polyphosphoric acid condensation route, starting with p-toluic hydrazide and glycine, resulting in a high yield of 87% . Similarly, another derivative, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using the same method, indicating the versatility and efficiency of this synthetic route .
Molecular Structure Analysis
The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, the compounds mentioned in the papers were characterized by UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques . These methods provide detailed information about the molecular framework, functional groups, and the overall conformation of the compounds.
Chemical Reactions Analysis
Methanamine derivatives can participate in a range of chemical reactions, depending on their functional groups and molecular structure. The papers do not provide specific reactions for (4,4-Difluorooxolan-2-yl)methanamine, but they do mention the use of a [1,3]-dipolar cycloaddition reaction in the synthesis of a related compound, demonstrating the reactivity of such scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are crucial for their potential therapeutic applications. For instance, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration through biological membranes . These properties are essential for the development of new drugs, as they influence the compound's bioavailability and efficacy.
Wissenschaftliche Forschungsanwendungen
Biased Agonists of Serotonin Receptors
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including (4,4-Difluorooxolan-2-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds show promising antidepressant-like activity, with a focus on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. They exhibit high selectivity and favorable drug-like properties, making them potential antidepressant drug candidates (Sniecikowska et al., 2019).
Anticonvulsant Potential
- Schiff bases of 3-aminomethyl pyridine, which can be related to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized and found to have anticonvulsant activity. This suggests that compounds with a similar structure might be explored for their potential in seizure protection (Pandey & Srivastava, 2011).
Synthesis and Characterization
- The synthesis and characterization of novel compounds, including a 1,3-Dithiolane compound structurally related to (4,4-Difluorooxolan-2-yl)methanamine, have been reported. These types of compounds can be synthesized through specific condensation reactions, offering insights into the structural possibilities of related compounds (Zhai Zhi-we, 2014).
Transfer Hydrogenation Reactions
- Quinazoline-based compounds, including derivatives similar to (4,4-Difluorooxolan-2-yl)methanamine, have been used in transfer hydrogenation reactions, showcasing their utility in complex chemical processes (Karabuğa et al., 2015).
Cellular Imaging and Photocytotoxicity
- Iron(III) complexes featuring phenyl-N,N-bis[(pyridin-2-yl)methanamine, a compound structurally similar to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized for use in cellular imaging and photocytotoxicity under red light. This highlights the potential use of such compounds in medical imaging and therapy (Basu et al., 2014).
Chiral Synthesis and Stereochemistry
- Chiral (indol-2-yl)methanamines, related to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized with high enantiomeric excess. These studies provide insight into the stereochemistry and protecting effects of specific chemical groups, which can be relevant for the development of related compounds (Lood et al., 2015).
Antimicrobial Activities
- Quinoline derivatives, similar to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4,4-difluorooxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJPAVRVGWPQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorooxolan-2-yl)methanamine | |
CAS RN |
2137857-47-5 |
Source


|
| Record name | (4,4-difluorooxolan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

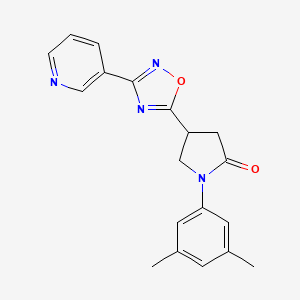

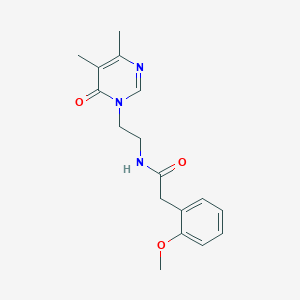
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
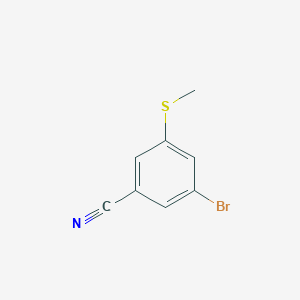
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)
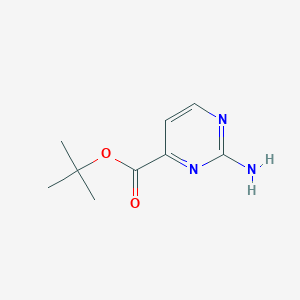
![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)
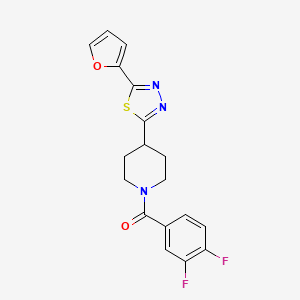
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)